An In-depth Technical Guide to the Physicochemical Properties of 2-Phenyl-5-mercapto-1,2-dihydro-3H-1,2,4-triazol-3-one and its Tautomers
An In-depth Technical Guide to the Physicochemical Properties of 2-Phenyl-5-mercapto-1,2-dihydro-3H-1,2,4-triazol-3-one and its Tautomers
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the physicochemical properties of the heterocyclic scaffold represented by 2-phenyl-5-mercapto-1,2-dihydro-3H-1,2,4-triazol-3-one. Due to the limited specific experimental data for this precise molecule in publicly accessible literature, this guide synthesizes information from closely related and structurally analogous compounds to present a comprehensive and predictive overview. The core focus is on the synthesis, structural elucidation through spectroscopic methods, and the critical aspect of thione-thiol tautomerism that governs the reactivity and potential biological activity of this class of compounds. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the 1,2,4-triazole framework.
Introduction: The 1,2,4-Triazole Core in Medicinal Chemistry
The 1,2,4-triazole nucleus is a cornerstone in the architecture of a multitude of biologically active molecules. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] The unique arrangement of three nitrogen atoms in the five-membered ring allows for a variety of intermolecular interactions, making it a privileged scaffold in drug design. The incorporation of a mercapto (-SH) or thione (C=S) group, alongside a carbonyl (C=O) function as seen in the title compound, introduces complex tautomeric possibilities that are fundamental to its chemical behavior and biological interactions.
Synthesis and Structural Elucidation
Proposed Synthetic Pathway
The synthesis would logically proceed through the formation of a phenyl-substituted thiosemicarbazide, followed by cyclization. A key precursor would be a derivative of phenylhydrazine and an isothiocyanate.
Caption: Proposed two-step synthesis of the target triazole scaffold.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Ethoxycarbonyl-4-phenylthiosemicarbazide
-
To a solution of phenylhydrazine (0.1 mol) in ethanol (150 mL), add ethoxycarbonyl isothiocyanate (0.1 mol) dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture for 2-3 hours.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the thiosemicarbazide intermediate.
Step 2: Synthesis of 2-Phenyl-5-thioxo-1,2,4-triazolidin-3-one
-
Suspend the 1-ethoxycarbonyl-4-phenylthiosemicarbazide (0.05 mol) in a 10% aqueous solution of sodium hydroxide (100 mL).
-
Heat the mixture under reflux for 4-6 hours until a clear solution is obtained.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 5-6.
-
The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from an appropriate solvent such as ethanol to yield the final product.
Thione-Thiol Tautomerism: The Core Physicochemical Property
A critical feature of 5-mercapto-1,2,4-triazoles is their existence in a tautomeric equilibrium between the thione and thiol forms. This equilibrium is influenced by the solvent, pH, and temperature. The predominant form is generally the thione tautomer.[3][4]
Caption: Thione-thiol tautomeric equilibrium in the title compound.
The thione form possesses a C=S double bond and an N-H bond within the triazole ring, while the thiol form has a C-S single bond with an exocyclic S-H group. This tautomerism has profound implications for the molecule's spectroscopic properties and reactivity, particularly its ability to act as a nucleophile or to coordinate with metal ions.[5]
Spectroscopic Characterization (Predictive Analysis)
The structural confirmation of 2-phenyl-5-mercapto-1,2-dihydro-3H-1,2,4-triazol-3-one would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the expected spectral features are summarized below.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the predominant tautomeric form.
| Functional Group | Expected Wavenumber (cm⁻¹) | Tautomeric Form | Reference |
| N-H stretch | 3292 - 3100 | Thione | [3][6] |
| S-H stretch | 2766 - 2550 | Thiol | [6][7] |
| C=O stretch | ~1705 | Both | [7] |
| C=N stretch | 1635 - 1600 | Both | [6] |
| C=S stretch | 1247 - 1166 | Thione | [3][6] |
The presence of a broad absorption band for N-H stretching and a strong band for C=S, coupled with the absence or weakness of an S-H band, would strongly suggest that the thione form is dominant in the solid state.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would provide key information about the aromatic and heterocyclic protons.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Phenyl-H | 7.1 - 8.0 | Multiplet | The exact shifts depend on the electronic environment. |
| N-H (ring) | 11.0 - 14.0 | Broad singlet | Characteristic of the thione tautomer; exchangeable with D₂O. |
| S-H (exocyclic) | 3.0 - 4.5 | Singlet | Would indicate the presence of the thiol tautomer. |
¹³C NMR: Carbon NMR is a powerful tool for distinguishing between the thione and thiol tautomers.
| Carbon | Expected Chemical Shift (δ, ppm) | Tautomeric Form | Reference |
| C=S | 188 - 180 | Thione | [8] |
| C=O | 168 - 152 | Both | [8] |
| C-5 (triazole) | 150 - 160 (thione) / 50 - 75 (thiol) | Thione / Thiol | [3] |
| Phenyl-C | 120 - 140 | Both |
The chemical shift of the C-5 carbon is highly diagnostic; a downfield shift (150-160 ppm) is indicative of the C=S in the thione form, whereas a more upfield signal (50-75 ppm) would correspond to the C-S of the thiol form.[3]
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. For C₈H₇N₃OS, the expected molecular weight is approximately 193.23 g/mol . The fragmentation pattern would likely involve the cleavage of the phenyl group and fragmentation of the triazole ring.
Physicochemical Properties (Estimated)
| Property | Estimated Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₈H₇N₃OS | - |
| Molecular Weight | 193.23 g/mol | - |
| Appearance | White to pale yellow crystalline solid | Based on related triazole derivatives.[9] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), and alkaline aqueous solutions; poorly soluble in non-polar solvents. | General characteristic of mercapto-triazoles.[10] |
| Acidity (pKa) | The N-H proton of the triazole ring and the potential S-H proton are acidic. The pKa values are expected to be in the acidic to neutral range, allowing for salt formation with bases. | Theoretical studies on related triazoles indicate acidic protons.[4][11] |
Potential Applications and Future Directions
Derivatives of 1,2,4-triazole-3-thiones are extensively studied for their wide range of biological activities.[1][2] The presence of the thione/thiol group, a carbonyl group, and the phenyl ring in the title compound suggests several potential applications:
-
Antimicrobial Agents: The triazole-thione scaffold is a known pharmacophore for antibacterial and antifungal activity.[6][12]
-
Anticancer Agents: Many triazole derivatives have shown promise as anticancer agents by targeting various cellular pathways.
-
Coordination Chemistry: The nitrogen and sulfur atoms can act as ligands, forming complexes with various metal ions. These complexes themselves can have interesting catalytic or biological properties.[5]
Future research should focus on the definitive synthesis and characterization of 2-phenyl-5-mercapto-1,2-dihydro-3H-1,2,4-triazol-3-one to validate the predictive analysis presented in this guide. A thorough investigation of its tautomeric behavior in different solvents and pH conditions, coupled with biological screening, would be crucial in unlocking its therapeutic potential.
Conclusion
While direct experimental data on 2-phenyl-5-mercapto-1,2-dihydro-3H-1,2,4-triazol-3-one is sparse, a comprehensive physicochemical profile can be constructed through the analysis of structurally related compounds. The key characteristic of this molecule is the thione-thiol tautomerism, which dictates its spectroscopic signatures and chemical reactivity. The synthetic and analytical frameworks provided in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the potential of this and other related 1,2,4-triazole derivatives in the field of drug discovery and materials science.
References
[3] Chemistry of 1, 2, 4-Triazole: A Review Article. (2016). International Journal of Science and Research (IJSR). [Link]
[4] Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. (n.d.). [No valid URL available]
[6] Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. (2025). PMC. [Link]
[7] Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (n.d.). PMC. [Link]
[2] Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025). MDPI. [Link]
[8] Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. (2018). ResearchGate. [Link]
[10] SYNTHESIS, DETERMINATION OF PHYSICO-CHEMICAL PARAMETERS, STRUCTURE CONFIRMATION, AND ANTIOXIDANT ACTIVITY OF COMPOUNDS BASED ON. (2024). [No valid URL available]
[13] DESIGN, SYNTHESIS AND IN-SILICO STUDY OF NOVEL SERIES OF 2-PHENYL- 3-(5-SULFANYL-1,3,4-THIADIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE DERIVATIVES WITH POTENTIAL ANTI-TUBERCULAR ACTIVITY. (2019). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
[14] Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). [No valid URL available]
[11] Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. (2010). TÜBİTAK Academic Journals. [Link]
[15] Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. (n.d.). [No valid URL available]
[16] Proposed mechanism for the synthesis of 5‐phenyl‐1,2,4‐triazolidine‐3‐thione in the presence of VB1. (n.d.). ResearchGate. [Link]
[17] Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one ... (n.d.). PMC. [Link]
[18] Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. (2018). SCIRP. [Link]
[19] Chemistry of 1, 2, 4-Triazole: A Review Article. (2017). ResearchGate. [Link]
[20] Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. (n.d.). [No valid URL available]
[21] 2,4-Dihydro-4,5-diphenyl-3h-1,2,4-triazole-3-thione. (n.d.). NIST WebBook. [Link]
[9] Overview of Mercapto-1,2,4-Triazoles: Synthe. (2017). Journal of Chemical and Pharmaceutical Research. [Link]
[1] A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. (2012). [No valid URL available]
[12] Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). DergiPark. [Link]
[22] The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. (2019). ResearchGate. [Link]
[23] Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. (2025). ResearchGate. [Link]
[5] Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). [No valid URL available] as anti-. (2025). [No valid URL available]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]
- 3. ijsr.net [ijsr.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 6. Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. İstanbul Journal of Pharmacy » Submission » Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives [dergipark.org.tr]
- 13. ijpsr.com [ijpsr.com]
- 14. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 15. nepjol.info [nepjol.info]
- 16. researchgate.net [researchgate.net]
- 17. Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 19. researchgate.net [researchgate.net]
- 20. (PDF) Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism [academia.edu]
- 21. 2,4-Dihydro-4,5-diphenyl-3h-1,2,4-triazole-3-thione [webbook.nist.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
